REACTION_CXSMILES
|
[NH2:1][C:2]1[N:3]=[C:4](O)[C:5]2[CH2:10][N:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][C:6]=2[N:7]=1.C1(C)C=CC=CC=1.O=P(Cl)(Cl)[Cl:26]>C(#N)C>[NH2:1][C:2]1[N:3]=[C:4]([Cl:26])[C:5]2[CH2:10][N:9]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH2:8][C:6]=2[N:7]=1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(C2=C(N1)CN(C2)C(=O)OCC)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for about 2.5 h
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for an additional 2 h
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The volatile components were concentrated under vacuum at 40° C.
|
Type
|
CUSTOM
|
Details
|
to give a red solution
|
Type
|
ADDITION
|
Details
|
was poured onto ice in a large beaker
|
Type
|
WASH
|
Details
|
The flask was further rinsed with a small amount of acetonitrile which
|
Type
|
ADDITION
|
Details
|
was added to the ice
|
Type
|
ADDITION
|
Details
|
Water (about 50 mL) was added to the ice mixture
|
Type
|
ADDITION
|
Details
|
Concentrated NH4OH (25 mL) was added slowly
|
Type
|
STIRRING
|
Details
|
with stirring until the ice slurry mixture
|
Type
|
ADDITION
|
Details
|
50% aqueous NaOH (25 mL) was also added to the
|
Type
|
STIRRING
|
Details
|
still stirring slurry of ice
|
Type
|
ADDITION
|
Details
|
Additional ice was added
|
Type
|
STIRRING
|
Details
|
After about 5 minutes stirring as ice slurry, EtOAc
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
After stirring in the beaker for several more minutes
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
ADDITION
|
Details
|
The mixture was poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
to partition
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc×3
|
Type
|
WASH
|
Details
|
The combined EtOAc extracts were washed ×2 with saturated aqueous KHSO4, ×2 with saturated aqueous NaHCO3, ×1 with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford a pale pink powder which
|
Type
|
CUSTOM
|
Details
|
was triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(C2=C(N1)CN(C2)C(=O)OCC)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 28 mmol | |
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |